molecular formula C5H10O3 B027560 3,4-Dihydroxy-2-pentanone CAS No. 101420-60-4

3,4-Dihydroxy-2-pentanone

Cat. No. B027560
M. Wt: 118.13 g/mol
InChI Key: FFYGQZADJGVPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxy-2-pentanone, also known as DOP or DOPAC, is a chemical compound with the molecular formula C5H10O3. It is a derivative of the sugar, ribose, and is commonly found in various fruits and vegetables. DOP has been the subject of numerous scientific studies due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3,4-Dihydroxy-2-pentanone is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause damage to cells and tissues, and are believed to play a role in the development of various diseases.

Biochemical And Physiological Effects

3,4-Dihydroxy-2-pentanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,4-Dihydroxy-2-pentanone can inhibit the growth of various cancer cell lines, and can protect against oxidative stress-induced cell damage. In vivo studies have shown that 3,4-Dihydroxy-2-pentanone can improve motor function in animal models of Parkinson's disease.

Advantages And Limitations For Lab Experiments

3,4-Dihydroxy-2-pentanone has several advantages for lab experiments, including its low toxicity and availability. However, it also has some limitations, including its instability in aqueous solutions and its potential to undergo oxidation.

Future Directions

There are several future directions for research on 3,4-Dihydroxy-2-pentanone. One potential area of research is the development of 3,4-Dihydroxy-2-pentanone-based natural insecticides for use in agriculture. Another potential area of research is the development of 3,4-Dihydroxy-2-pentanone-based therapies for the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-Dihydroxy-2-pentanone and its potential applications in various fields.

Synthesis Methods

3,4-Dihydroxy-2-pentanone can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of ribose with an oxidizing agent, while enzymatic synthesis involves the use of enzymes such as glucose oxidase or alcohol dehydrogenase.

Scientific Research Applications

3,4-Dihydroxy-2-pentanone has been extensively studied for its potential applications in various fields, including biochemistry, agriculture, and medicine. In biochemistry, 3,4-Dihydroxy-2-pentanone is used as a substrate for enzymes such as glucose oxidase and alcohol dehydrogenase. In agriculture, 3,4-Dihydroxy-2-pentanone has been shown to have potential as a natural insecticide due to its toxicity to various insect species. In medicine, 3,4-Dihydroxy-2-pentanone has been studied for its potential use in the treatment of various diseases, including cancer and Parkinson's disease.

properties

IUPAC Name

3,4-dihydroxypentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3(6)5(8)4(2)7/h3,5-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYGQZADJGVPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-2-pentanone

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